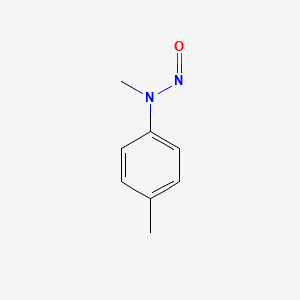
P-Toluidine, N-methyl-N-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Toluidine, N-methyl-N-nitroso- is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
The exact mass of the compound P-Toluidine, N-methyl-N-nitroso- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality P-Toluidine, N-methyl-N-nitroso- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about P-Toluidine, N-methyl-N-nitroso- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Industrial Applications
- Chemical Intermediates :
- Pharmaceuticals :
- Pesticides :
Toxicological Research
P-Toluidine, N-methyl-N-nitroso- has been extensively studied for its toxicological effects, particularly concerning its carcinogenic potential.
Case Studies
- Carcinogenicity Studies : Research indicates that exposure to N-methyl-N-nitroso-p-toluidine can lead to increased incidences of liver tumors in laboratory animals. In a two-year study involving F344/N rats, significant tumor development was observed in both male and female subjects exposed to varying doses of the compound . The findings underscore the importance of understanding the long-term health implications of exposure to nitrosamines.
- Methemoglobinemia Formation : Another critical area of research involves the formation of methemoglobin upon exposure to p-toluidine derivatives. Studies have shown that oral administration leads to increased levels of methemoglobin, which can result in systemic toxicity affecting erythrocytes and liver function .
Regulatory Framework
- EU Cosmetics Regulation : The compound is listed under Annex II of the EU Cosmetics Regulation, indicating that it is prohibited in cosmetic products due to its potential health risks .
- Health Canada Regulations : Similar restrictions are noted in Health Canada's list of prohibited substances, highlighting the global concern regarding its safety profile .
Eigenschaften
CAS-Nummer |
937-24-6 |
|---|---|
Molekularformel |
C8H10N2O |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
N-methyl-N-(4-methylphenyl)nitrous amide |
InChI |
InChI=1S/C8H10N2O/c1-7-3-5-8(6-4-7)10(2)9-11/h3-6H,1-2H3 |
InChI-Schlüssel |
NEIPHSHFJXGGOS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(C)N=O |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C)N=O |
Key on ui other cas no. |
937-24-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















